10H-Benzo[b][1,8]naphthyridin-5-one
Overview
Description
Synthesis Analysis
The synthesis of 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives involves various strategies, including cyclization of 2-anilinonicotinic acids or corresponding nitriles, and condensation reactions. For example, 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones were obtained through cyclization, demonstrating the versatility of synthetic approaches for these compounds (Shramm & Konshin, 1984). Additionally, derivatives like 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one have been synthesized through condensation of specific precursors, highlighting the structural diversity achievable within this chemical family (Feng Xu et al., 2014).
Molecular Structure Analysis
Detailed structural analyses, including X-ray crystallography and NMR spectroscopy, have confirmed the molecular structures of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives. These studies reveal the presence of various functional groups and their influence on the compound's electronic and spatial configuration, essential for understanding its reactivity and properties.
Chemical Reactions and Properties
10H-Benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including Friedländer condensation, which is pivotal for synthesizing benzo[b][1,8]naphthyridines with diverse substituents. These reactions are crucial for modifying the compound's chemical properties and enhancing its applicability in different domains (D. P. Shelar et al., 2011).
Physical Properties Analysis
The physical properties of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives, such as solubility, melting points, and stability, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including materials science and organic synthesis.
Chemical Properties Analysis
The chemical properties of 10H-Benzo[b][1,8]naphthyridin-5-one, including its reactivity towards different reagents, ability to form complexes, and fluorescence characteristics, have been extensively studied. These properties are influenced by the nature of substituents and the compound's overall molecular framework, offering insights into its potential utility in chemical sensors, organic electronics, and photovoltaic materials (S. A. Halim & M. Ibrahim, 2017).
Scientific Research Applications
DNA Binding and Photocleavage Studies
10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives have been studied for their ability to bind to DNA and promote photocleavage. These compounds preferentially bind to AT-rich regions of double-stranded DNA, showing promise as enantioselective binders. Their photocleavage properties under UV light further enhance their potential in molecular biology and genetic engineering applications (T. R. R. Naik et al., 2009).
Synthesis and Functionalization
The synthesis and functionalization of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives have been explored extensively. These derivatives have been created through various chemical processes, including regioselective functionalization and cyclization, highlighting their versatile nature in synthetic chemistry (T. Cailly & M. Begtrup, 2010).
Anticancer Properties
Several studies have focused on the anticancer properties of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives. For instance, their effectiveness against lung cancer has been demonstrated through molecular docking and cytotoxic activity analysis, showing strong binding properties against proteins responsible for lung cancer and considerable potential in cancer research (S. Thilagam & S. Rajendran, 2015).
Electrochemical Behavior
The electrochemical behavior of these compounds has been studied, revealing insights into their electron transfer mechanisms. This research is significant for developing new materials and technologies in fields like electrochemistry and materials science (E. Y. Khmel’nitskaya et al., 2003).
Fluorescence Studies
Benzo[b][1,8]naphthyridines have been synthesized and investigated for their fluorescence properties, particularly in interaction with solvents and biological proteins like bovine serum albumin. These studies contribute to the development of new fluorescent agents for use in biochemistry and medical diagnostics (D. P. Shelar et al., 2011).
Synthesis and Reactivity
The synthesis and reactivity of 10H-Benzo[b][1,8]naphthyridin-5-one derivatives have been a key area of research. This includes exploring novel synthesis methods and understanding their chemical reactivity, which is crucial for pharmaceutical development and material science (L. Voskressensky et al., 2008).
properties
IUPAC Name |
10H-benzo[b][1,8]naphthyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFMSUZBESPPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330080 | |
Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Benzo[b][1,8]naphthyridin-5-one | |
CAS RN |
28907-30-4 | |
Record name | NSC187568 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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